Cas no 1203405-71-3 (N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamide)

N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamide
- 1203405-71-3
- N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide
- VU0519752-1
- SR-01000661860
- SR-01000661860-1
- 2-anilino-N-(1H-benzimidazol-2-ylmethyl)-1,3-thiazole-4-carboxamide
- AKOS024517735
- F5772-7216
- N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide
-
- インチ: 1S/C18H15N5OS/c24-17(19-10-16-21-13-8-4-5-9-14(13)22-16)15-11-25-18(23-15)20-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,24)(H,20,23)(H,21,22)
- InChIKey: BEPZTNIZIBJBHY-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(NCC2=NC3C=CC=CC=3N2)=O)N=C1NC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 349.09973129g/mol
- どういたいしつりょう: 349.09973129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 459
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 111Ų
N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5772-7216-10mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide |
1203405-71-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5772-7216-20mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide |
1203405-71-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5772-7216-50mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide |
1203405-71-3 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5772-7216-20μmol |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide |
1203405-71-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5772-7216-4mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide |
1203405-71-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5772-7216-30mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide |
1203405-71-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5772-7216-2μmol |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide |
1203405-71-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5772-7216-25mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide |
1203405-71-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5772-7216-1mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide |
1203405-71-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5772-7216-3mg |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide |
1203405-71-3 | 3mg |
$63.0 | 2023-09-09 |
N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamide 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamideに関する追加情報
Introduction to N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamide (CAS No: 1203405-71-3)
N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamide is a sophisticated organic compound characterized by its intricate molecular structure and potential pharmaceutical applications. This compound, identified by the CAS number 1203405-71-3, has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activity. The presence of a benzodiazole moiety, a phenylamino group, and a thiazole ring in its framework suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
The benzodiazole core is well-known for its role in central nervous system modulation, often associated with anxiolytic, sedative, and muscle relaxant properties. In contrast, the phenylamino group introduces an additional layer of complexity by potentially enhancing binding affinity and selectivity. The thiazole ring, a heterocyclic compound with sulfur atoms, is frequently encountered in bioactive molecules due to its ability to participate in hydrogen bonding and stabilize three-dimensional structures. The combination of these structural elements in N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamide positions it as a versatile scaffold for drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of this compound with greater accuracy. Studies have indicated that the benzodiazole moiety may interact with GABA receptors, while the phenylamino group could modulate adrenergic pathways. These interactions are of significant interest in the development of novel therapeutics for neurological disorders. Furthermore, the thiazole ring's ability to engage in multiple binding modes with biological targets suggests that this compound could exhibit broad-spectrum activity.
In vitro studies have begun to unravel the potential therapeutic applications of N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamide. Initial assays have shown promising results in models of anxiety and depression, where the compound demonstrated efficacy comparable to existing treatments but with a distinct chemical profile. This differentiation is crucial for developing next-generation drugs that may circumvent issues such as tolerance and dependence associated with traditional benzodiazepines.
The synthesis of this compound presents an intriguing challenge due to its complex architecture. Advanced synthetic methodologies have been employed to construct the benzodiazole-thiazole bridge while maintaining regioselectivity. Techniques such as palladium-catalyzed cross-coupling reactions and multi-step cyclization processes have been instrumental in achieving high yields and purity. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of robust synthetic routes in drug development pipelines.
As research progresses, the integration of machine learning algorithms into drug discovery is transforming how compounds like N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamide are designed and optimized. Predictive models can now forecast molecular properties with remarkable precision, allowing researchers to prioritize candidates based on their potential for success in clinical trials. This data-driven approach accelerates the iterative process of medicinal chemistry by reducing the reliance on trial-and-error experimentation.
The potential side effect profile of this compound remains under investigation. While early studies suggest a favorable safety margin compared to benchmark drugs, thorough toxicological assessments are essential before proceeding to human trials. Evaluating parameters such as liver enzyme induction and renal clearance will provide critical insights into its overall biocompatibility. These assessments are conducted using both conventional biochemical assays and cutting-edge techniques like metabolomics to capture comprehensive physiological responses.
The role of biomarkers in predicting drug efficacy has become increasingly prominent in recent years. For compounds like N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamide, identifying reliable biomarkers early in development can streamline clinical trials by selecting patients most likely to respond favorably. This personalized medicine approach aligns with broader trends in healthcare where treatments are tailored to individual genetic profiles rather than generalized populations.
The regulatory landscape for novel therapeutics continues to evolve alongside advancements in chemical biology. Agencies such as the FDA and EMA have implemented guidelines that encourage innovation while ensuring patient safety through rigorous evaluation processes. Companies developing compounds like this one must navigate these regulations carefully but also benefit from frameworks that support breakthrough therapies intended for unmet medical needs.
The economic implications of successfully commercializing drugs derived from molecules like N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamide cannot be overstated. Pharmaceutical companies invest billions annually into research programs hoping for transformative discoveries that yield significant returns on investment over time. However uncertain early-stage development may be—only about one out of every 5 thousand compounds tested ever reaches market—each new molecule represents another opportunity to improve human health outcomes globally.
1203405-71-3 (N-(1H-1,3-benzodiazol-2-yl)methyl-2-(phenylamino)-1,3-thiazole-4-carboxamide) 関連製品
- 2228221-57-4(4-amino-1-(2-phenylethyl)cyclohexane-1-carboxylic acid)
- 36255-23-9(Benzenamine, 2,4,6-tribromo-3-methoxy-)
- 721924-06-7(6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole)
- 858812-28-9([1,1'-Bicyclohexyl]-3-amine)
- 2171907-74-5(tert-butyl 3-hydroxy-4-(2-methoxy-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate)
- 1280986-88-0(N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)
- 1261530-10-2(5-Hydroxy-2-(4-(trifluoromethoxy)phenyl)pyrimidine)
- 851879-11-3(2-{3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-ylsulfanyl}acetic acid)
- 1250943-13-5(2-chloro-3-cyclobutoxypyrazine)
- 2168453-94-7(tert-butyl N-3-(fluorosulfonyl)-2,2-dimethylpropylcarbamate)




